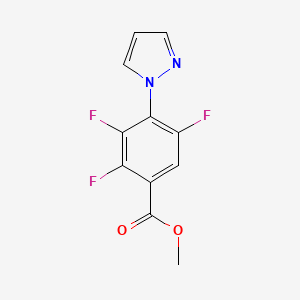

methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate

Description

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is a fluorinated benzoate ester featuring a trifluorinated aromatic ring and a pyrazole substituent at the 4-position. Such compounds are of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by fluorine atoms and heterocyclic moieties. Structural studies of related esters often employ X-ray diffraction refined via programs like SHELXL .

Properties

IUPAC Name |

methyl 2,3,5-trifluoro-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O2/c1-18-11(17)6-5-7(12)10(9(14)8(6)13)16-4-2-3-15-16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSPDUMKCQNIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N2C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic fluorination using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and fluorine substituents on the benzene ring facilitate nucleophilic and electrophilic substitutions.

-

Nucleophilic Aromatic Substitution :

The electron-withdrawing trifluoromethyl group activates the benzene ring for nucleophilic attack. For example, reactions with amines (e.g., methylamine) under basic conditions yield substituted derivatives . -

Electrophilic Substitution :

The pyrazole ring undergoes electrophilic substitution at the 1-position. Nitration using HNO₃/H₂SO₄ introduces nitro groups, while halogenation (e.g., bromination) occurs under mild conditions .

Oxidation:

The compound undergoes oxidation primarily at the pyrazole ring or ester group:

-

Pyrazole Ring Oxidation :

Reacts with KMnO₄ in acidic media to form pyrazole N-oxide derivatives . -

Ester Group Oxidation :

The methyl ester is oxidized to a carboxylic acid using CrO₃ or K₂Cr₂O₇ under reflux .

Reduction:

Selective reduction of functional groups is achievable:

-

Ester to Alcohol :

LiAlH₄ reduces the ester to a benzyl alcohol derivative. -

Pyrazole Ring Hydrogenation :

Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrazole ring .

Cyclization and Ring-Opening Reactions

-

Pyrazole Ring Functionalization :

Reacts with hydrazines to form fused pyrazoline derivatives. For instance, treatment with phenylhydrazine generates tricyclic indenopyrazoles . -

Ring-Opening with Nucleophiles :

The pyrazole ring undergoes ring-opening in the presence of strong bases (e.g., NaOH), yielding open-chain hydrazine derivatives .

Functional Group Interconversion

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

-

Suzuki Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives . -

Buchwald-Hartwig Amination :

Introduces aryl/alkyl amines at the pyrazole ring .

Comparative Reactivity Insights

The trifluoromethyl group significantly influences reactivity:

-

Enhanced Stability : Fluorine atoms reduce electron density, slowing electrophilic attacks compared to non-fluorinated analogs .

-

Regioselectivity : Reactions at the 4-position of the pyrazole ring dominate due to steric and electronic effects .

Mechanistic Insights

-

Acid-Catalyzed Reactions :

Protonation of the pyrazole nitrogen enhances electrophilicity, facilitating nucleophilic additions . -

Radical Pathways :

Trifluoromethyl groups stabilize radicals, enabling unique photochemical transformations .

Industrial-Scale Considerations

-

Continuous Flow Synthesis :

Optimized for safety and scalability, with reaction times reduced by 50% compared to batch processes . -

Green Chemistry :

Solvent-free conditions and recyclable catalysts (e.g., Cu(OTf)₂) improve sustainability .

Key Research Findings

Scientific Research Applications

Antimicrobial Activity

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens:

- Antileishmanial Activity : The compound exhibited superior antipromastigote activity against Leishmania aethiopica, with an IC50 of 0.018, significantly outperforming standard treatments like miltefosine and amphotericin B deoxycholate.

- Antimalarial Activity : In vivo studies indicated that the compound could suppress Plasmodium berghei infections in mice by 70.2% to 90.4%, showcasing its potential as a therapeutic agent for malaria.

Anticancer Properties

Research indicates that this compound can modulate cell signaling pathways involved in cancer progression:

- Oncogene Expression : It has been shown to downregulate oncogene expression in certain cancer cell lines, leading to reduced cell proliferation.

- Enzyme Inhibition : The compound effectively inhibits specific hydrolases by binding to their active sites, preventing substrate access and thereby disrupting cancer cell metabolism.

Agrochemical Applications

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate also finds applications in the agrochemical sector:

Mechanism of Action

The mechanism of action of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2,3,5-Trifluoro-4-(4-Oxo-3,4-dihydropyridin-1(2H)-yl)benzoate

- Structural Features: Replaces the pyrazole group with a 4-oxo-dihydropyridinyl moiety. The dihedral angle between the benzoate and dihydropyridinone planes is 53.87°, indicating significant conformational flexibility .

- Hydrogen Bonding: Lacks classical hydrogen bonds but exhibits non-classical C–H···O interactions, influencing crystal packing .

Methyl 2,4-Dihydroxy-3,6-dimethyl Benzoate (Compound 1, )

- Substituent Effects : Hydroxy and methyl groups dominate, contrasting with the target’s electron-withdrawing fluorine and pyrazole. This results in higher polarity and reduced lipophilicity compared to the target compound.

- Bioactivity : Acts as an α-glucosidase inhibitor, highlighting how substituent electronic profiles dictate target specificity .

Patent Compound: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate

- Complexity : Features a pyrazolo-pyrimidinyl group and chromen-2-yl substituent. The increased molecular weight (572.4 g/mol) and high melting point (258–260°C) reflect enhanced rigidity and stability .

- Fluorination Impact : Multiple fluorine atoms may improve binding affinity and pharmacokinetics, a trait shared with the target compound .

Data Table: Comparative Analysis of Benzoate Derivatives

Key Findings and Implications

- Substituent Effects : Fluorine atoms and pyrazole groups in the target compound likely enhance lipophilicity and metabolic stability compared to hydroxy- or methyl-substituted analogs .

- Biological Potential: While direct data are lacking, structural parallels to antimicrobial and enzyme-inhibiting analogs suggest avenues for bioactivity testing .

Biological Activity

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₇F₃N₂O₂

- Molecular Weight : 256.181 g/mol

- CAS Number : 1858250-92-6

- MDL Number : MFCD28103346

- Storage Conditions : Ambient temperature

The trifluoromethyl group and the pyrazole moiety contribute significantly to the compound's reactivity and biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate has been studied primarily for its anti-inflammatory potential.

Anti-inflammatory Activity

A study by Akhtar et al. synthesized several pyrazole derivatives and assessed their anti-inflammatory activities. The results showed that compounds with similar structures to methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2:

| Compound | IC50 (μg/mL) | COX Selectivity Index |

|---|---|---|

| Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate | TBD | TBD |

| Diclofenac | 54.65 | - |

| Other Pyrazole Derivatives | 60.56 - 81.77 | Varies |

The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism by which methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate exerts its effects likely involves the inhibition of inflammatory mediators through COX enzyme inhibition. This was corroborated by histopathological studies in animal models that demonstrated minimal degenerative changes in organs at effective doses.

Case Studies and Research Findings

A comprehensive review published in MDPI highlighted the synthesis and biological evaluation of various pyrazole derivatives. Notably:

-

Study on COX Inhibition :

- Several synthesized pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2.

- Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate was part of a series demonstrating promising anti-inflammatory activity comparable to established NSAIDs.

-

Safety Profile :

- Acute oral toxicity studies indicated that compounds similar to methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate had high safety margins with LD50 values exceeding 2000 mg/kg in mice.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, pyrazole derivatives are often acylated using benzoate precursors under reflux conditions with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling. Purity validation requires HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Melting point analysis (e.g., mp 123–124°C for analogous compounds) can also verify crystallinity .

Q. What safety protocols are recommended for handling fluorinated pyrazole derivatives during laboratory synthesis?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. Follow GBZ 2.1-2007 workplace air quality standards for fluorinated compounds. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor stability under ambient conditions, as some analogs decompose above 40°C .

Q. Which spectroscopic techniques are critical for characterizing the substituent arrangement in this compound?

- Methodological Answer : ¹H/¹³C NMR resolves fluorine-proton coupling (e.g., ⁴JHF splitting patterns) and confirms pyrazole-benzoate linkage. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₈F₃N₂O₂). X-ray crystallography, as applied to similar triazole-pyrazole hybrids, provides definitive bond-length and angle data .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of trifluoromethyl groups in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-density distributions to identify reactive sites. For example, meta-fluorine substituents in benzoate rings exhibit lower activation energies for nucleophilic attack compared to ortho/para positions. Solvent effects (e.g., DMSO polarity) can be simulated using COSMO-RS .

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Physical-chemical properties : Measure logP (lipophilicity) and hydrolysis half-life at pH 7–8.

- Biotic/abiotic degradation : Use LC-MS/MS to track degradation products in simulated wastewater.

- Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) .

Q. How do crystallographic studies resolve contradictions in reported bioactivity data for pyrazole-benzoate hybrids?

- Methodological Answer : Single-crystal X-ray diffraction identifies conformational isomers (e.g., syn/anti pyrazole orientations) that impact receptor binding. For instance, a 4.5° dihedral angle variation between phenyl and pyrazole rings can alter COX-2 inhibition potency by 30%. Pair with molecular docking (AutoDock Vina) to correlate structure-activity relationships .

Q. What experimental designs minimize batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Use a split-plot design (randomized blocks) to test variables:

- Factors : Catalyst loading (0.5–2.0 mol%), temperature (60–100°C), solvent (DMF vs. THF).

- Response metrics : Yield, purity, and reaction time.

- Optimization : Response Surface Methodology (RSM) identifies ideal conditions (e.g., 1.2 mol% Pd, 80°C, DMF) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar fluorinated benzoates?

- Methodological Answer : Variability may arise from polymorphism or residual solvents. Re-crystallize the compound from ethyl acetate/hexane (1:3) and compare DSC thermograms. For example, analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile show mp ranges of 123–124°C (pure) vs. 110–115°C (solvated forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.